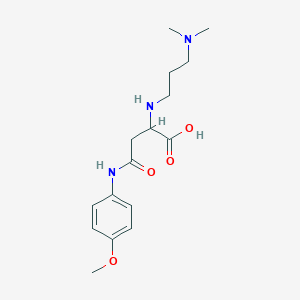

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid

Description

This compound belongs to the 4-oxobutanoic acid derivative family, characterized by a central 4-oxobutanoic acid backbone substituted with two distinct amine groups:

- A 3-(dimethylamino)propylamino chain at the C2 position, contributing basicity and hydrophilicity due to the tertiary amine group.

Properties

IUPAC Name |

2-[3-(dimethylamino)propylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-19(2)10-4-9-17-14(16(21)22)11-15(20)18-12-5-7-13(23-3)8-6-12/h5-8,14,17H,4,9-11H2,1-3H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMWTIEGOSYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with 4-methoxyphenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to further reactions, including hydrolysis and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, modifications to the compound have been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), lung cancer (A549), and liver cancer (HepG2).

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several analogs of the compound for their antiproliferative effects. The results showed that certain derivatives had IC50 values as low as 5 µM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | A549 | 10.2 |

| Compound C | HepG2 | 8.5 |

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been investigated for its anti-inflammatory capabilities. Research has demonstrated that it can inhibit pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Case Study:

A publication in Molecules reported that the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing conditions like rheumatoid arthritis .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a study featured in Neuroscience Letters, the compound was tested on primary neuronal cultures exposed to glutamate-induced toxicity. The results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability .

Mechanism of Action

The mechanism of action of 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

(3S)-4-[(4-Methoxyphenyl)methylamino]-4-oxobutanoic Acid (CP0029748)

- Structure: Features a 4-methoxyphenylmethylamino group at C4 and a complex diamidinobenzoyl-acetyl substituent at C3.

- Activity: Exhibits an IC₅₀ = 685 nM (unspecified target), indicating moderate potency. The methylamino group may limit steric bulk compared to the dimethylaminopropyl chain in the target compound .

4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic Acid

- Structure: Contains a 3-imidazolylpropylamino group at C4.

- Function: Acts as a PI3K inhibitor, disrupting cell proliferation and tumor growth. The imidazole ring enables π-π stacking and coordination with metal ions, unlike the dimethylamino group in the target compound .

- Key Difference : The imidazole moiety may enhance binding to kinase active sites compared to the tertiary amine in the target molecule.

2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid

- Structure: Substituted with a 2-aminophenyl group at C4 and a primary amine at C2.

- Role: Identified as an endogenous metabolite, suggesting involvement in cellular metabolic pathways. The dual primary amines contrast with the dimethylaminopropyl and aryl substituents in the target compound .

- Key Difference : Simpler structure likely limits pharmacological activity but enhances metabolic compatibility.

Structural and Functional Analysis Table

Key Observations

Substituent Effects: Electron-donating groups (e.g., methoxy) at C4 enhance solubility and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., fluorine) may improve binding specificity .

Biological Implications: Compounds with aryl-amino groups (e.g., 4-methoxyphenyl) show promise in enzyme inhibition, while imidazole or primary amine derivatives align with metabolic or metal-coordination roles .

Potency vs. Selectivity :

- The target compound’s tertiary amine and methoxy groups may balance potency and selectivity, though empirical data are needed to confirm this hypothesis.

Biological Activity

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, often referred to as a derivative of curcumin, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features that may contribute to various biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a dimethylamino group, a propylamine moiety, and a methoxyphenyl group, which are critical for its biological interactions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, curcumin derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism is believed to involve the suppression of NF-κB signaling pathways, which play a crucial role in inflammation .

Anticancer Effects

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The induction of apoptosis was associated with increased levels of cleaved caspases and PARP, suggesting the activation of intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines (TNF-α, IL-6) | Suppression of NF-κB signaling |

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspase pathways |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced nitric oxide production. This effect was attributed to the downregulation of iNOS expression and subsequent inhibition of the NF-κB pathway. The results suggest a promising application for inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound is rapidly absorbed with a peak plasma concentration achieved within 30 minutes post-administration. Toxicological assessments have shown low toxicity profiles at therapeutic doses, making it a candidate for further clinical development .

Structure-Activity Relationship (SAR)

The structural modifications in this compound have been studied to optimize its biological activity. Variations in the substituents on the phenyl ring and alterations in the amine groups have been correlated with enhanced potency against cancer cell lines. These findings suggest that specific modifications can lead to improved therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.